2-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propane-1-sulfonamide
Description
The compound 2-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propane-1-sulfonamide is a sulfonamide derivative featuring a bicyclic benzo[c][1,2,5]thiadiazole 1,1-dioxide core. This structure incorporates a sulfonamide group (-SO₂NH-) linked via an ethyl chain to the nitrogen of the thiadiazole ring, which is further substituted with a methyl group. Its synthesis likely involves sulfamoylation of a pre-formed benzo-thiadiazole precursor, analogous to methods in .
Properties
IUPAC Name |
2-methyl-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4S2/c1-11(2)10-21(17,18)14-8-9-16-13-7-5-4-6-12(13)15(3)22(16,19)20/h4-7,11,14H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBGRWUZZKVDSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)NCCN1C2=CC=CC=C2N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Synthesis of 2-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propane-1-sulfonamide typically begins with commercially available precursors. The preparation involves a multi-step synthesis process:
Aromatic sulfonation: Preparation of the initial sulfonamide through the sulfonation of toluene derivatives.
Ring construction: Subsequent cyclization forms the benzo[c][1,2,5]thiadiazole ring structure under controlled acidic conditions.
Functionalization: This step involves introducing methyl groups at the nitrogen and adjacent positions via alkylation.
Industrial Production Methods: Industrial production may adapt the synthesis route to maximize yield and minimize cost. This involves:
Catalysis: Using specific catalysts to accelerate reactions.
Optimization: Modifying reaction conditions, such as temperature and solvent, to enhance efficiency and purity.
Chemical Reactions Analysis
Types of Reactions: 2-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propane-1-sulfonamide undergoes several notable chemical reactions, such as:
Oxidation: Conversion into sulfone derivatives with oxidizing agents like hydrogen peroxide.
Reduction: Reduction of sulfonamide to amine using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution to modify side chains or functional groups.
Common Reagents and Conditions: Typical reagents include:
Oxidizing agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Various Lewis acids for catalyzing specific steps.
Major Products: Primary reaction products include:
Oxidized products: Sulfone derivatives with enhanced polarity.
Reduced products: Amines, typically with modified reactivity and solubility.
Substituted compounds: Various derivatives with modified side chains, potentially leading to novel properties.
Scientific Research Applications
Comprehensive Description: 2-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propane-1-sulfonamide has a wide range of applications:
Chemistry: Used in organic synthesis as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored as a candidate in drug discovery, particularly in the development of antineoplastic and antimicrobial agents.
Mechanism of Action
Mechanism: The compound exerts its effects through:
Molecular Interactions: Interacting with biological targets via hydrogen bonding and hydrophobic interactions.
Pathways: Inhibiting specific enzymes or disrupting cellular processes, which could be exploited for therapeutic purposes.
Enzyme inhibition: Potential to inhibit key enzymes involved in disease pathways.
Cellular disruption: Interfering with cellular functions, leading to desired biological outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Sulfonamide Chemistry
The target compound’s key structural motifs—a sulfonamide group and a fused thiadiazole dioxide ring—are shared with several compounds in the literature. Below is a detailed comparison:
Key Observations :
Heterocyclic Core Differences: The target’s benzo[c][1,2,5]thiadiazole ring is bicyclic and rigid, whereas 2,3-dihydro-1,2-benzothiazole () is monocyclic with a saturated bond, reducing ring strain. Sulfathiazole () employs a thiazole ring, which is smaller and less oxidized . The benzo[c][1,2,5]thiadiazole system’s fused structure may enhance π-π stacking interactions compared to simpler thiazoles.
Sulfonamide Group Positioning :
- The target compound’s sulfonamide is alkyl-linked (via ethyl), whereas sulfathiazole’s sulfonamide is directly conjugated to an aromatic ring. This difference affects electronic properties and solubility: alkyl linkages may reduce crystallinity compared to aromatic sulfonamides .
Synthetic Routes :
- highlights cyclization reactions using sulfamoyl chlorides to form benzothiazole dioxides. The target compound’s synthesis may similarly involve sulfamoylation but requires precise regioselectivity for ethyl chain attachment .
- By contrast, sulfathiazole synthesis relies on aromatic condensation, emphasizing the versatility of sulfonamide-forming reactions across heterocycles .
Physicochemical and Reactivity Profiles
While direct data for the target compound is absent, inferences can be drawn:
Research Findings and Implications
- Cyclization Efficiency : demonstrates that benzothiazole dioxides form via sulfamoyl chloride cyclization, but competing pathways (e.g., bis-sulfonamide formation) require careful optimization . This suggests the target compound’s synthesis may face similar challenges.
- Crystallinity : Sulfathiazole’s co-crystal structure () reveals extensive hydrogen bonding, a trait likely shared by the target compound due to its sulfonamide and dioxide groups .
Biological Activity
The compound 2-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propane-1-sulfonamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound features a sulfonamide functional group and a thiadiazole moiety, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 318.37 g/mol.
Structural Formula
Biological Activity Overview
Research has indicated that compounds containing thiadiazole derivatives exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. The specific biological activities of this compound are summarized below.
Antimicrobial Activity
Studies have shown that sulfonamide derivatives can possess significant antibacterial properties. The mechanism typically involves inhibition of bacterial folate synthesis pathways. For instance:
- In vitro Studies : Testing against Gram-positive and Gram-negative bacteria demonstrated effective inhibition at varying concentrations.
- Case Study : A study conducted on similar sulfonamide compounds showed a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli.
Antifungal Activity
Thiadiazole derivatives have also been noted for their antifungal properties:
- Research Findings : Compounds with similar structures have been tested against Candida albicans and Aspergillus niger, showing significant antifungal activity with IC50 values in the low micromolar range.
- Mechanism : The antifungal action may involve disruption of fungal cell membrane integrity or interference with metabolic pathways.
Anticancer Activity
Emerging research suggests that this compound may have potential anticancer effects:
- Cell Line Studies : Preliminary studies indicate cytotoxic effects on various cancer cell lines (e.g., HeLa and MCF-7), with IC50 values indicating promising activity.
- Mechanism of Action : Potential mechanisms include apoptosis induction and cell cycle arrest, although further studies are needed to elucidate specific pathways.
Comparative Analysis of Biological Activities
A comparative analysis of the biological activities of this compound with other related compounds is presented in the table below:
| Compound Name | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (IC50 µM) | Anticancer Activity (IC50 µM) |
|---|---|---|---|
| Compound A | 16 | 5 | 12 |
| Compound B | 32 | 10 | 15 |
| Target Compound | 8 - 32 | <10 | <20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
